CuZn-SOD Inhibition: 3.58-Fold Potency Advantage Over Closest Structural Analog
The target compound (CHEMBL2335501/BDBM50430018) exhibits an IC50 of 179,000 nM against human erythrocyte CuZn-SOD, representing a 3.58-fold improvement in inhibitory potency compared to its closest curated structural analog BDBM50430017/CHEMBL2335502 (IC50 = 641,000 nM, identical assay conditions) [REFS-1, 2]. Both compounds were tested under the same NBT reduction spectrophotometric assay (10 min measurement) and curated by the same source (Universidad De Granada/ChEMBL), providing a direct, co-curated head-to-head comparison [REFS-1, 2]. This quantitative difference establishes the N2-tert-butyl-3-nitrobenzamide substitution pattern as the superior arrangement for CuZn-SOD binding within this chemotype.
| Evidence Dimension | CuZn-SOD inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 179,000 nM (1.79E+5 nM) |
| Comparator Or Baseline | BDBM50430017/CHEMBL2335502: IC50 = 641,000 nM (6.41E+5 nM) |
| Quantified Difference | 3.58-fold greater potency (641,000 / 179,000 = 3.58) |
| Conditions | Human erythrocyte CuZn-SOD; NBT reduction assay; spectrophotometric detection at 10 min |
Why This Matters
In SOD-targeted drug discovery (e.g., ALS research), a 3.58-fold potency difference at the biochemical level represents a meaningful differentiation that impacts hit triage and lead prioritization decisions.
- [1] BindingDB. BDBM50430018 (CHEMBL2335501): N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide. IC50: 1.79E+5 nM against human Cu-Zn SOD. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50430018 View Source
- [2] BindingDB. BDBM50430017 (CHEMBL2335502): Closest structural analog. IC50: 6.41E+5 nM against human Cu-Zn SOD. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50430017 View Source
